molecular formula C11H19N3O2S B4550734 pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate

pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B4550734
M. Wt: 257.35 g/mol
InChI Key: HKAWEVCBBJXURQ-UHFFFAOYSA-N
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Description

Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H19N3O2S . It is known for its unique structure, which includes a thiadiazole ring, a carbamate group, and a pentyl chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with pentyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and activity .

Comparison with Similar Compounds

Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-3-5-6-8-16-11(15)12-10-14-13-9(17-10)7-4-2/h3-8H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWEVCBBJXURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NN=C(S1)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate

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